

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for 3-bromoaniline**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **3-Bromoaniline**

Cat. No.: **B018343**

[Get Quote](#)

## An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of **3-Bromoaniline**

This guide provides a comprehensive overview of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectral data for **3-bromoaniline**, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols for data acquisition, and a logical visualization of spectral assignments.

## **Introduction to 3-Bromoaniline**

**3-Bromoaniline** ( $C_6H_6BrN$ ) is an aromatic amine and a vital building block in organic synthesis, frequently used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The structural elucidation and purity assessment of **3-bromoaniline** and its derivatives are critical, for which NMR spectroscopy is an indispensable analytical technique. This document details the characteristic <sup>1</sup>H and <sup>13</sup>C NMR spectral features of this compound.

## **<sup>1</sup>H NMR Spectral Data**

The <sup>1</sup>H NMR spectrum of **3-bromoaniline** exhibits signals corresponding to the aromatic protons and the amine (-NH<sub>2</sub>) protons. The substitution pattern on the benzene ring leads to distinct chemical shifts and coupling patterns for the aromatic protons. The data presented below is compiled from spectra recorded in deuterated chloroform ( $CDCl_3$ ).

Table 1: <sup>1</sup>H NMR Spectral Data for **3-Bromoaniline** in  $CDCl_3$

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-5	7.01 - 6.96[1]	Triplet (t)	7.6[1]
H-2	6.88[2]	Doublet (d)	8.0[2]
H-6	6.83[2]	Singlet (s)	-
H-4	6.59[2]	Doublet (d)	8.0[2]
-NH <sub>2</sub>	3.71[2]	Broad Singlet (br s)	-

Note: Chemical shift assignments can vary slightly between different sources and experimental conditions. A broad signal for the amine protons is typical due to quadrupole broadening and potential hydrogen exchange.[1]

## <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **3-bromoaniline** shows six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity and position of the bromine and amino substituents.

Table 2: <sup>13</sup>C NMR Spectral Data for **3-Bromoaniline** in CDCl<sub>3</sub>

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-1 (-NH <sub>2</sub> )	147.8[2]
C-5	130.7[2]
C-3 (-Br)	123.1[2]
C-6	121.4[2]
C-2	117.8[2]
C-4	113.7[2]

## Visualization of NMR Assignments

The following diagram illustrates the structure of **3-bromoaniline** with numbered atoms and correlates them to their respective NMR signals.

3-Bromoaniline Structure	NMR Signal Assignments													
	[ <sup>1</sup> H NMR Signals]	H-2: 6.88 ppm	H-4: 6.59 ppm	H-5: ~6.98 ppm	H-6: 6.83 ppm	NH <sub>2</sub> : 3.71 ppm	[ <sup>13</sup> C NMR Signals]	C-1: 147.8 ppm	C-2: 117.8 ppm	C-3: 123.1 ppm	C-4: 113.7 ppm	C-5: 130.7 ppm	C-6: 121.4 ppm	

[Click to download full resolution via product page](#)

Caption: Correlation of **3-bromoaniline** structure with its <sup>1</sup>H and <sup>13</sup>C NMR signals.

## Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and standardized instrument parameters.

## Sample Preparation

- Sample Quantity: For <sup>1</sup>H NMR, dissolve 5-25 mg of **3-bromoaniline**.<sup>[3]</sup> For <sup>13</sup>C NMR, a higher concentration of 20-100 mg is recommended to achieve a good signal-to-noise ratio.<sup>[3][4]</sup>
- Solvent Selection: Use a high-purity deuterated solvent such as Chloroform-d (CDCl<sub>3</sub>), which is suitable for dissolving **3-bromoaniline**.<sup>[3][5]</sup> The typical volume required is approximately 0.6 mL to achieve a solution height of 4-5 cm in the NMR tube.<sup>[3][4]</sup>
- Homogenization: Ensure the sample is fully dissolved. If any solid particulates are present, the solution should be filtered through a pipette containing a small cotton or glass wool plug to prevent poor magnetic field homogeneity, which can lead to broad spectral lines.<sup>[3][5]</sup>
- Transfer: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.<sup>[4]</sup> The outside of the tube should be wiped clean before insertion into the spectrometer.<sup>[6]</sup>

## NMR Data Acquisition

The following parameters are typical for acquiring spectra on a 300 or 400 MHz spectrometer.

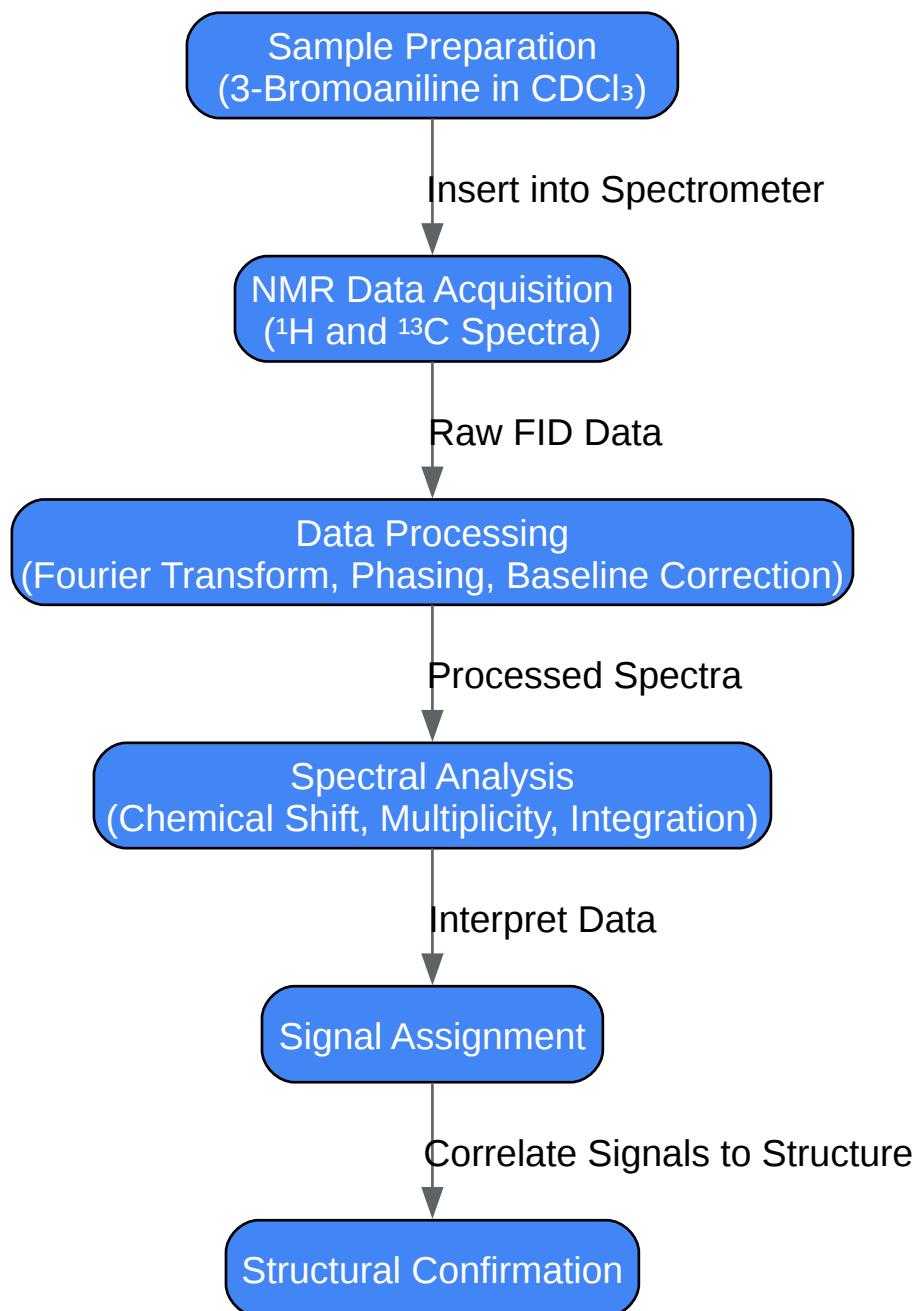
[1][2]

- Instrument Setup: Insert the sample into the spectrometer's magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent ( $\text{CDCl}_3$ ) to stabilize the magnetic field.[7] Perform shimming (either manually or automatically) to optimize the magnetic field homogeneity and improve spectral resolution.[7]
- Tuning: Tune and match the probe to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal reception.[7]
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Angle: 30-90°
  - Acquisition Time (AQ): 2-4 seconds[3]
  - Relaxation Delay (D1): 1-5 seconds
  - Number of Scans (NS): 8-16 scans are generally sufficient.[3]
  - Reference: The residual  $\text{CHCl}_3$  signal at 7.26 ppm is typically used for chemical shift calibration.[3]
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Technique: Proton-decoupled (e.g.,  $^{13}\text{C}\{^1\text{H}\}$ ) to simplify the spectrum to singlets for each carbon.[8]
  - Pulse Angle: 30-45°
  - Acquisition Time (AQ): 1-2 seconds
  - Relaxation Delay (D1): 2 seconds
  - Number of Scans (NS): A larger number of scans (e.g., 128 or more) is often required due to the low natural abundance of  $^{13}\text{C}$ .

- Reference: The  $\text{CDCl}_3$  solvent signal at 77.16 ppm is used for calibration.[3]

## Logical Workflow for Spectral Analysis

The process from sample preparation to final structural confirmation follows a logical sequence.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation of **3-bromoaniline**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. inchemistry.acs.org [inchemistry.acs.org]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectral data for 3-bromoaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018343#1h-nmr-and-13c-nmr-spectral-data-for-3-bromoaniline>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)